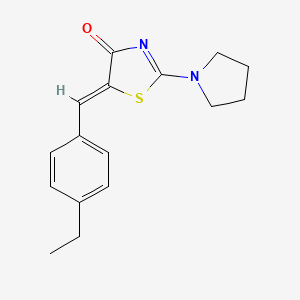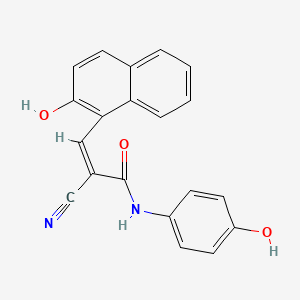
5-(4-ethylbenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related thiazole derivatives often involves multi-step chemical reactions, including condensation and cycloaddition. For instance, the synthesis of Co(II) complexes involving thiazole ligands has been demonstrated through a process that includes the formation of complexes with specific fluorescence properties and potential anticancer activity (Gomathi Vellaiswamy & S. Ramaswamy, 2017). Additionally, microwave-assisted synthesis methods have been applied to create novel benzothiazole derivatives, highlighting the efficiency and environmental benefits of this approach (Manoj N. Bhoi et al., 2016).
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been extensively studied using various analytical techniques such as FT-IR, NMR, and X-ray diffraction. These studies reveal the intricacies of the molecular geometry and the electronic distribution within the molecules, which are critical for understanding their chemical reactivity and interaction with biological systems. For example, detailed DFT calculations and spectroscopic analysis provide insights into the electronic properties and vibrational spectra of similar compounds (N. Shanmugapriya et al., 2022).
科学的研究の応用
Antimicrobial Activity
One area of application for thiazole derivatives is in the development of new antimicrobial agents. For example, a study by Desai, Jadeja, and Khedkar (2022) synthesized novel 4-thiazolidinone hybrids with pyridine and pyrazole heterocycles, which showed promising activity against gram-negative E. coli and C. albicans. These findings suggest that thiazole derivatives, similar to 5-(4-ethylbenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one, could be potent antimicrobial agents with specific efficacy against certain bacterial and fungal strains (Desai, Jadeja, & Khedkar, 2022).
Anticancer Activity
Thiazole derivatives have also been studied for their potential anticancer properties. Gomha, Riyadh, Mahmmoud, and Elaasser (2015) prepared a novel series of thiazole derivatives and evaluated their anticancer activity against colon and liver carcinoma cell lines, highlighting the role of such compounds in developing new cancer therapies (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).
Molecular Docking and Structure-Activity Relationships
Another significant application of thiazole derivatives is in the field of drug design, where molecular docking studies are used to predict the interaction between these molecules and biological targets. Shanmugapriya et al. (2022) conducted a comprehensive investigation of the molecular structure, electronic properties, and vibrational spectra of a thiazole derivative, providing insights into its potential as a drug for cancer treatment through molecular docking studies (Shanmugapriya et al., 2022).
Antioxidant Properties
Thiazolidinone derivatives have been explored for their antioxidant properties as well. Mohammed, Attia, Nessim, Shaaban, and El-Bassoussi (2019) synthesized thiazolidinone derivatives and tested them as antioxidants for local base oil, demonstrating the potential of these compounds in protecting oils from oxidative degradation (Mohammed, Attia, Nessim, Shaaban, & El-Bassoussi, 2019).
特性
IUPAC Name |
(5Z)-5-[(4-ethylphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-2-12-5-7-13(8-6-12)11-14-15(19)17-16(20-14)18-9-3-4-10-18/h5-8,11H,2-4,9-10H2,1H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRKQCFLOWPJNM-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795700 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5578040.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-phenoxyacetamide](/img/structure/B5578046.png)
![4-{2-[(4-fluorophenyl)thio]ethyl}pyridine 2,3-dihydroxysuccinate (salt)](/img/structure/B5578061.png)
![3-{2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5578074.png)
![2-(dimethylamino)-6-[(dimethylamino)methylene]-7-phenyl-7,8-dihydro-5(6H)-quinolinone](/img/structure/B5578075.png)
![N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578081.png)
![2-(2-{[(6-hydroxy-1,4-oxazepan-6-yl)methyl]amino}ethyl)-1(2H)-phthalazinone dihydrochloride](/img/structure/B5578083.png)
![2-[6-(4-fluorophenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5578084.png)
![methyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate](/img/structure/B5578088.png)
![3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578110.png)

![2-(2-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5578117.png)
![N-benzyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5578124.png)